molecular formula C13H19BrO B053791 1-(4-Bromophenoxy)heptane CAS No. 123732-04-7

1-(4-Bromophenoxy)heptane

Cat. No.: B053791
CAS No.: 123732-04-7
M. Wt: 271.19 g/mol
InChI Key: DSCVEUSJTAFLBF-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)heptane is a synthetic, hydrophobic alkyl aryl ether featuring a heptyl chain linked to a para-brominated phenyl ring. This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of more complex chemical entities. Its primary research applications lie in the field of lipid chemistry and material science, where it is utilized to study membrane fluidity, as a model compound for hydrophobic interactions, and in the synthesis of liquid crystals or surfactants. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of advanced molecular architectures. Researchers value this compound for its ability to impart significant lipophilicity to molecules, which is crucial for probing biological membrane systems and designing compounds with specific partitioning properties. Strictly for research purposes in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVEUSJTAFLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344743
Record name 1-(4-bromophenoxy)heptane
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URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-04-7
Record name 1-(4-bromophenoxy)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Leading to 1 4 Bromophenoxy Heptane and Analogues

Strategies for the Construction of the Aryl Ether Linkage

The crucial step in synthesizing 1-(4-bromophenoxy)heptane is the formation of the ether bond between the aromatic ring and the heptyl group. The primary approaches to achieve this are nucleophilic aromatic substitution, copper-catalyzed etherification, and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers. This process involves the attack of a nucleophile, such as an alkoxide, on an aromatic ring that has a suitable leaving group and is activated by electron-withdrawing groups. masterorganicchemistry.compressbooks.pub For the direct synthesis of this compound, an SNAr reaction is not ideal because the bromo group on the aromatic ring does not sufficiently activate it for nucleophilic attack. masterorganicchemistry.com The reaction is more feasible when powerful electron-withdrawing groups, like nitro groups, are present at positions ortho or para to the leaving group. pressbooks.publumenlearning.com

A potential, albeit longer, SNAr route to this compound could involve using a more activated starting material, such as 1-bromo-4-nitrobenzene. This compound would react more readily with sodium heptoxide. The nitro group could then be reduced to an amine, which could subsequently be converted to a bromine atom through a Sandmeyer reaction.

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers from aryl halides. acs.orgacs.orgwikipedia.org Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have made the process more efficient, often using catalytic amounts of copper salts with various ligands. wikipedia.orgresearchgate.net

For the synthesis of this compound, an Ullmann-type reaction could involve coupling 4-bromophenol (B116583) with 1-bromoheptane (B155011). This reaction is typically facilitated by a copper(I) or copper(II) catalyst and a base like potassium carbonate.

Table 1: Illustrative Conditions for Copper-Catalyzed Etherification

CatalystBaseSolventTemperature
CuIK₂CO₃2-ButanoneReflux
Cu₂OCs₂CO₃Toluene110-150°C
Cu(OAc)₂K₃PO₄DMF120-140°C

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig etherification, have become a versatile method for forming C-O bonds under relatively mild conditions. nih.govwikipedia.orgorganic-chemistry.org This approach can be used to synthesize aryl ethers from aryl halides and alcohols. wikipedia.org

In the synthesis of this compound, this would involve the reaction of 4-bromophenol with 1-bromoheptane in the presence of a palladium catalyst and a suitable ligand. The choice of phosphine (B1218219) ligand is critical to the success of the reaction.

Table 2: Common Ligand Types for Palladium-Catalyzed Etherification

Ligand TypeExamples
Bulky, electron-rich phosphinesXPhos, SPhos
Bidentate phosphinesBINAP, DPEphos
N-heterocyclic carbenes (NHCs)IPr, IMes

Functionalization and Derivatization of the Heptyl Chain

The heptyl chain of this compound offers opportunities for creating a variety of analogues. This can be achieved by modifying the heptyl group either before or after the etherification reaction. Pre-functionalization involves using a modified heptyl starting material, while post-functionalization would involve chemical alteration of the heptyl chain after the ether linkage is formed. A recent development in this area is the copper-photocatalyzed dealkylation of aryl alkyl ethers, which could be adapted for functionalization. acs.org

Regioselective Bromination Strategies for the Phenyl Moiety

The specific placement of the bromine atom at the para-position of the phenoxy group is essential for this compound. This is most commonly achieved by starting with a pre-brominated phenol, namely 4-bromophenol.

Alternatively, if starting with phenoxyheptane, the bromine can be added to the phenyl ring through electrophilic aromatic substitution. The phenoxy group directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the heptoxy group, the para-brominated product is typically favored. nih.gov Various brominating agents, such as N-bromosuccinimide (NBS), can be used for this purpose. organic-chemistry.org

Purification and Isolation Techniques in the Synthesis of Aryl Alkyl Ethers

After synthesis, the purification of this compound is necessary to remove unreacted starting materials, catalysts, and byproducts. A standard purification procedure involves several steps.

First, a work-up is performed, where the reaction mixture is typically washed with water and extracted with an organic solvent. The organic layer is then dried and the solvent is removed. orgsyn.org The crude product is then often purified by column chromatography on silica (B1680970) gel. sioc-journal.cn For solid products, recrystallization can be an effective final step to achieve high purity. orgsyn.org

Structural Elucidation, Spectroscopic Characterization, and Conformational Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Despite the theoretical expectations, specific experimental IR or Raman spectra for 1-(4-bromophenoxy)heptane could not be located in the public domain through extensive searches.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid, crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound is required.

There is no information in the scientific literature to indicate that this compound has been crystallized and its structure determined by X-ray diffraction. Therefore, no data on its solid-state conformation, crystal packing, or intermolecular interactions are available.

Computational Approaches to Conformational Landscape and Stereochemical Studies

In the absence of experimental data, computational chemistry offers methods to predict molecular properties. Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation (shape) of the molecule, its vibrational frequencies (to predict IR/Raman spectra), and its NMR chemical shifts. Such studies can explore the rotational freedom around the C-O bonds and within the heptyl chain to map the conformational landscape.

While computational studies have been performed on related molecules to predict their properties, no specific computational analysis focusing on the conformational landscape or stereochemistry of this compound has been published in the searched literature. byjus.com

Reactivity Profiles and Mechanistic Investigations of 1 4 Bromophenoxy Heptane

Transformations at the Ether Linkage

The ether linkage in 1-(4-Bromophenoxy)heptane is chemically robust and resistant to many reagents. masterorganicchemistry.commasterorganicchemistry.com However, it can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org

The cleavage of aryl alkyl ethers proceeds via a well-defined mechanism. masterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of an aryl alkyl ether, the attack occurs exclusively at the alkyl carbon (the heptyl group), not the sp²-hybridized aromatic carbon. libretexts.org This nucleophilic substitution proceeds via an Sₙ2 mechanism because a primary carbocation on the heptane (B126788) chain is unstable. masterorganicchemistry.comyoutube.com The products of this reaction are 4-bromophenol (B116583) and the corresponding 1-haloheptane (e.g., 1-bromoheptane (B155011) or 1-iodoheptane). libretexts.org If an excess of the hydrohalic acid is used, the newly formed 4-bromophenol will not react further, as phenols are generally unreactive toward Sₙ2 substitution at the aromatic carbon. masterorganicchemistry.comlibretexts.org

Reactivity of the Aliphatic Heptane Chain

The heptane chain is a saturated alkyl group and, as such, is the least reactive portion of the molecule under many conditions. It is generally inert to the reagents used in cross-coupling or nucleophilic aromatic substitution reactions. Its primary reactivity involves free-radical reactions, typically initiated by heat or UV light.

For example, free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could be used to introduce a bromine atom onto the heptane chain. This reaction would likely show some selectivity for the secondary carbons, which are more susceptible to hydrogen abstraction than the primary terminal carbon. Such a functionalized intermediate could then undergo further substitution or elimination reactions. More advanced methods, such as regioselective C-H bond functionalization using transition metal catalysts, could potentially enable more controlled transformations at specific positions along the alkyl chain, though this is a specialized field. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides insight into the reactivity of this compound and allows for the prediction of products and optimization of reaction conditions.

Cross-Coupling Reactions: The mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions are all based on a palladium catalytic cycle. wikipedia.orglibretexts.org The cycle for this compound (ArBr) begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-Br). libretexts.orglibretexts.org In the Suzuki reaction, this is followed by transmetalation , where the organic group from the boronic acid replaces the bromide on the palladium complex. libretexts.orgwikipedia.org For the Heck reaction, migratory insertion of an alkene occurs. libretexts.org In the Sonogashira reaction, transmetalation occurs with a copper acetylide intermediate. libretexts.org The final step in all cases is reductive elimination , where the new C-C bond is formed, the product is released, and the Pd(0) catalyst is regenerated. libretexts.org

Ether Cleavage: The mechanism of acidic ether cleavage is a two-step process. masterorganicchemistry.com First, the ether oxygen is protonated by a strong acid (e.g., HI), forming a protonated ether intermediate. This step makes the heptanol (B41253) moiety a good leaving group. masterorganicchemistry.com The second step is an Sₙ2 attack by the halide nucleophile (I⁻) on the α-carbon of the heptyl group, displacing 4-bromophenol and forming 1-iodoheptane. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution: The hypothetical SₙAr mechanism would involve the initial addition of a nucleophile to the carbon bearing the bromine atom. libretexts.orgchemistrysteps.com This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orglibretexts.org In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity. libretexts.org As noted, for this compound, the formation of the Meisenheimer complex is energetically unfavorable due to the lack of electron-withdrawing substituents. libretexts.org

Table 2: Key Intermediates in Reactions of this compound

Reaction TypeKey Intermediate(s)Mechanism Step
Cross-Coupling Aryl-Palladium(II) ComplexOxidative Addition
Nucleophilic Aromatic Substitution (SₙAr) Meisenheimer Complex (Carbanion)Addition
Acidic Ether Cleavage Protonated Ether (Oxonium Ion)Protonation

Theoretical and Computational Chemistry Applied to 1 4 Bromophenoxy Heptane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-(4-Bromophenoxy)heptane. mpg.de These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule. For aromatic compounds like this compound, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)) can accurately model its geometry and electronic properties. researchgate.net

The electronic structure dictates the molecule's reactivity. The presence of the bromine atom, an electronegative yet ortho-, para-directing group, and the electron-donating heptoxy group significantly influences the electron density of the aromatic ring. ed.ac.uk The bromine atom withdraws electron density through the inductive effect but donates it via resonance. ed.ac.uk Conversely, the ether oxygen donates electron density to the ring through resonance, activating it towards electrophilic attack. rsc.org

From the calculated electronic structure, various reactivity descriptors can be derived. These descriptors help in predicting how and where the molecule might react. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In substituted benzenes, the distribution of the HOMO is often localized on the aromatic ring and the ether oxygen, suggesting these are likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom and on the aromatic ring, particularly at the ortho positions relative to the heptoxy group.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. wisc.edu These charges provide a quantitative measure of the electron distribution. The carbon atoms ortho to the heptoxy group are expected to have a more negative partial charge compared to the meta positions, making them more susceptible to electrophilic substitution. ed.ac.uk The carbon atom bonded to the bromine would exhibit a positive partial charge due to the halogen's electronegativity. researchgate.net

These calculations can rationalize the regioselectivity of reactions like bromination or nitration. For alkoxybenzenes, electrophilic aromatic substitution is strongly directed to the ortho and para positions due to the activating nature of the alkoxy group. rsc.org Since the para position is already occupied by bromine, electrophilic attack would be predicted to occur primarily at the positions ortho to the heptoxy group.

Table 1: Illustrative Calculated Electronic Properties for an Alkoxybenzene Derivative Note: This data is representative of a typical alkoxybenzene and is for illustrative purposes.

Property Calculated Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-31G(d)
LUMO Energy -0.8 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 5.7 eV B3LYP/6-31G(d)

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, a key area of investigation is the conformational flexibility of the heptyl chain. The seven-carbon chain can adopt a multitude of conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. acs.org It is likely that extended, zig-zag conformations of the heptyl chain are energetically favorable in non-polar environments, while more compact, folded conformations might be populated as well. rsc.orgnih.gov

MD simulations are particularly powerful for studying the behavior of molecules in different phases or in solution. By simulating this compound in a box of solvent molecules (e.g., water or a non-polar organic solvent), one can observe:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation. The hydrophobic heptyl chain would likely be repelled by water, leading to specific orientations at an interface or aggregation in aqueous solution. researchgate.net

Intermolecular Interactions: In a simulation of multiple this compound molecules, one can study their self-assembly. acs.org The aromatic rings can engage in π-π stacking, while the long alkyl chains can align through van der Waals interactions, potentially leading to the formation of ordered structures like liquid crystals. mdpi.comacs.org

Diffusion and Transport Properties: MD simulations can be used to calculate macroscopic properties like the self-diffusion coefficient, which is a measure of how quickly the molecule moves through a medium.

The choice of force field (a set of parameters describing the potential energy of the system) is critical for the accuracy of MD simulations. rsc.org Force fields like PCFF (Polymer Consistent Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are well-suited for organic molecules like this compound.

Table 2: Illustrative Conformational Dihedral Angles and Energies for an Alkyl Phenyl Ether Note: This data is representative and illustrates the type of information obtained from conformational analysis.

Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population (%) at 298 K
0° (Planar) 1.5 10
90° (Perpendicular) 0.0 75

In Silico Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov For this compound, methods based on DFT can provide reliable predictions of its NMR, IR, and Raman spectra. researchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.org The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. mdpi.com By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, the chemical shifts can be predicted with good accuracy. wisc.edu Such calculations would predict distinct signals for the aromatic protons, with those ortho to the electron-donating heptoxy group appearing at a higher field (lower ppm) than might otherwise be expected. The signals for the seven different carbon atoms of the heptyl chain would also be resolved. Relativistic effects may need to be considered for high accuracy in predicting the chemical shift of the carbon directly bonded to the heavy bromine atom. acs.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the normal modes of the molecule can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching of the alkyl chain, C-O-C ether stretching, aromatic C=C stretching, and the C-Br stretching vibration. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory, the basis set, and whether environmental factors like the solvent are included in the model (e.g., using a Self-Consistent Reaction Field (SCRF) model). researchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Bromo-Aromatic Ether Note: This data is for a related compound, 4,4'-dibromodiphenyl ether, to illustrate the accuracy of computational predictions.

Carbon Atom Predicted (B3LYP/6-31G(d)) Experimental
C-O 155.8 155.1
C-Br 117.9 117.2
C (ortho to -O-) 121.5 120.9

Source: Adapted from a study on 4,4'-dibromodiphenyl ether. researchgate.net

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides a framework for exploring the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the determination of reaction pathways, activation energies, and reaction rates. mdpi.com

For this compound, several types of reactions could be studied computationally:

Electrophilic Aromatic Substitution: As mentioned, the heptoxy group activates the ring for electrophilic attack. Computational methods can be used to model the reaction pathway for, say, nitration or further bromination. rsc.orgresearchgate.net This involves locating the transition state structure for the attack of the electrophile on the aromatic ring to form the sigma complex (Wheland intermediate). rsc.org The calculated activation energy would confirm the preference for substitution at the ortho position and provide a quantitative measure of the reaction's feasibility. rsc.org

Nucleophilic Aromatic Substitution (SNAr): While less likely due to the activating group, the reaction of a strong nucleophile with this compound could potentially displace the bromide. Computational studies can determine the energetics of this process. masterorganicchemistry.com SNAr reactions on unactivated halobenzenes generally have high energy barriers, but these can be calculated to understand the required reaction conditions. researchgate.netacs.org The calculations would involve modeling the addition of the nucleophile to form a Meisenheimer complex and the subsequent loss of the bromide ion. colby.edu

Ether Cleavage: The ether linkage could be cleaved under harsh conditions (e.g., with a strong acid like HBr). Computational modeling can elucidate the mechanism, which would likely involve protonation of the ether oxygen followed by nucleophilic attack of bromide on one of the adjacent carbons. The energetics of the two possible cleavage pathways (attack at the aromatic carbon vs. the primary carbon of the heptyl chain) can be compared to predict the major products.

Reactions at the Heptyl Chain: Free radical halogenation or oxidation of the alkyl chain could also be investigated. Computational methods can determine the bond dissociation energies (BDEs) for the C-H bonds at different positions along the chain, predicting the most likely site for radical abstraction.

By mapping the potential energy surface for a given reaction, a complete energy profile can be constructed. This profile shows the relative energies of all species along the reaction coordinate and provides the activation energies (the height of the energy barriers) that govern the reaction kinetics.

Table 4: Illustrative Calculated Reaction Energetics for an Etherification Reaction Note: This data is from a study on a different etherification reaction and is presented for illustrative purposes to show the type of data generated.

Reaction Step Species Relative Free Energy (eV)
1 Adsorbed Reactants (Alcohol + Ketone) -0.04
2 Hemiketal Intermediate Formation -0.21
3 Transition State for Dehydration +0.85
4 Enol Ether Intermediate -0.15

Source: Adapted from a DFT study on the reductive etherification of n-butanol and 4-heptanone. nrel.gov

Advanced Applications and Functionalization in Chemical Sciences

Role as a Precursor in Complex Organic Synthesis

The 4-bromophenyl ether moiety is a key structural unit that allows 1-(4-Bromophenoxy)heptane to serve as a precursor in the synthesis of more complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is readily activated by a palladium catalyst, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Prominent among these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orglibretexts.org In a typical Suzuki coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or boronic ester, to form a new C-C bond. libretexts.orgyoutube.com This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. libretexts.org For instance, a close analogue, 1,7-bis(4-bromophenyl)heptane (B6360135), has been used in a Suzuki coupling with (2,3-difluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid to synthesize complex dimeric liquid crystals. arxiv.org The reaction proceeds by refluxing the reactants with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base in a suitable solvent mixture. arxiv.org This demonstrates how the bromo-aryl functionality can be converted into a more complex biaryl system, a common core in many functional materials and pharmaceuticals.

The Buchwald-Hartwig amination offers a complementary pathway to form C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgnumberanalytics.com The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwuxiapptec.com The reactivity order for aryl halides in these couplings generally favors bromides and iodides over chlorides, making this compound an excellent substrate. wuxiapptec.com

Table 1: Key Palladium-Catalyzed Reactions for Functionalizing this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., R-B(OH)₂)Carbon-CarbonPd(PPh₃)₄, Pd(OAc)₂
Buchwald-Hartwig Amination Amine (e.g., R₂NH)Carbon-NitrogenPd₂(dba)₃ / Biarylphosphine Ligands
Heck Coupling AlkeneCarbon-CarbonPd(OAc)₂
Sonogashira Coupling Terminal AlkyneCarbon-CarbonPdCl₂(PPh₃)₂ / CuI

Development of Analytical Reagents Featuring the 4-Bromophenoxy Moiety

The unique properties of the 4-bromophenoxy group make it an attractive component in the design of specialized reagents for analytical chemistry, particularly for enhancing detection in mass spectrometry.

In analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is a common strategy to improve the volatility, chromatographic behavior, and detectability of analytes. ddtjournal.com Reagents featuring a 4-bromophenyl group are particularly advantageous for MS detection due to the characteristic isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. researchgate.net Consequently, any molecule containing a single bromine atom will exhibit a distinctive pair of peaks (M and M+2) of almost equal intensity in its mass spectrum, providing a clear and easily recognizable marker for the derivatized analyte. researchgate.netnih.gov

While this compound itself is not a derivatizing agent, its structure provides a template for designing such reagents. For example, a new derivatization reagent, 4-bromo-N-methylbenzylamine (4-BNMA), has been developed for the analysis of carboxylic acids by LC-MS. nih.govresearchgate.net This reagent attaches a brominated tag to the acid, enabling sensitive detection in positive electrospray ionization mode and easy identification via the bromine isotope pattern. nih.govresearchgate.net Similarly, another reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), was designed with a bromophenethyl group to enhance the recognition of metabolites. researchgate.net A hypothetical derivatization agent based on the this compound scaffold could be synthesized, for instance, by introducing a reactive functional group (like a primary amine or an activated acid) at the end of the heptyl chain. Such a reagent would be useful for tagging analytes containing complementary functional groups, imparting both the bromine isotopic signature and improved chromatographic properties due to the long alkyl chain.

Stable isotope labeling is a powerful technique for accurate quantification in mass spectrometry. The strategy involves spiking a sample with a known concentration of an isotopically labeled version of the analyte, which serves as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

This compound can be synthesized with isotopic labels incorporated at various positions to serve as a standard for quantifying the unlabeled compound or related structures. For example, deuterium (B1214612) atoms could be incorporated into the heptyl chain, or the phenyl ring could be synthesized using ¹³C-labeled phenol. The resulting isotopically labeled this compound would have a distinct mass shift compared to the natural abundance compound, allowing for their simultaneous measurement and precise quantification using MS-based techniques like selected reaction monitoring (SRM). ddtjournal.com

Furthermore, the bromine atoms themselves provide a natural isotopic label, but for quantitative purposes, a synthetic standard with a significant mass difference created by incorporating heavier isotopes like ¹³C or ²H is preferred. This approach, often used in metabolomics and proteomics, could be applied to trace the fate of this compound in environmental or biological systems. researchgate.net

Potential in Material Science Applications

The combination of a rigid aromatic unit (the 4-bromophenyl group) and a flexible aliphatic spacer (the heptoxy chain) is a common design motif in materials science, particularly for liquid crystals and polymers. The 4-bromophenyl group serves as a crucial building block, or mesogen, which can be further functionalized to create materials with specific optical or electronic properties. numberanalytics.com

Research has shown that molecules containing a bis(4-bromophenyl)alkane core are effective precursors for liquid crystals. arxiv.org For example, 1,7-bis(4-bromophenyl)heptane is used to synthesize dimeric liquid crystals that exhibit a twist-bend nematic (N_TB) phase, a state of matter with a nanoscale helical structure. arxiv.org The synthesis involves a Suzuki coupling reaction to replace the bromine atoms with larger, more complex aromatic groups, demonstrating the utility of the C-Br bond in building advanced materials. arxiv.orgresearchgate.net

In the field of organic electronics, the 4-bromophenyl moiety is incorporated into polymers designed for applications such as polymer light-emitting diodes (PLEDs). In one study, a hyperbranched polymer was synthesized for white light emission using an iridium complex containing a 1-(4-bromophenyl)-isoquinoline ligand. mdpi.com The bromophenyl group can also be a key component in the synthesis of hyperbranched polymers through reactions like direct arylation polymerization. scispace.com The presence of the bromo-substituent allows for controlled polymerization and the creation of complex, three-dimensional macromolecular structures. These structures can suppress intermolecular interactions and promote the formation of stable, amorphous films, which are desirable for device fabrication. mdpi.com The heptyl chain in this compound would further enhance the solubility and processability of such polymers. scispace.com

Table 2: Potential Material Science Applications of this compound Derivatives

Material ClassPotential ApplicationRole of this compoundKey Synthetic Reaction
Liquid Crystals Displays, SensorsPrecursor for complex mesogensSuzuki Coupling
Conjugated Polymers PLEDs, Organic PhotovoltaicsMonomer or functional building blockSuzuki Coupling, Direct Arylation
Hyperbranched Polymers Functional Coatings, Drug DeliveryCore or branching unitPolycondensation, Cross-Coupling

Future Directions and Emerging Research Avenues for Phenoxyalkyl Bromides

Development of Novel Sustainable Synthetic Pathways

The traditional synthesis of phenoxyalkyl bromides often involves harsh reagents and generates significant chemical waste. Future research is pivoting towards greener, more sustainable synthetic methods that prioritize atom economy, reduce hazardous byproducts, and utilize environmentally benign solvents and catalysts.

Key research avenues include:

In Situ Bromine Generation: A significant advancement is the move away from using hazardous molecular bromine (Br₂). researchgate.net New methods focus on the in situ generation of bromine from safer, more stable bromide salts (e.g., HBr, NaBr) using green oxidants. researchgate.net Systems like hydrogen peroxide and hydrogen bromide (H₂O₂–HBr) under light irradiation are being explored for selective bromination, offering a lower environmental impact. researchgate.net This approach improves safety by avoiding the handling and transport of highly corrosive and toxic liquid bromine. nih.gov

Catalyst Development: Research is ongoing to develop non-transition metal catalysts for bromination reactions, which are often more abundant and less toxic than their heavy metal counterparts. rsc.org For instance, K₂S₂O₈-mediated reactions in water represent a promising green alternative. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for bromination reactions compared to conventional heating. researchgate.net This technique, combined with recyclable solvents like diethyl carbonate, presents a superior and more sustainable synthetic route. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Brominated Compounds

Feature Traditional Methods (e.g., Molecular Bromine) Emerging Sustainable Methods
Brominating Agent Molecular Bromine (Br₂) In situ generated Br₂ from HBr/oxidant
Solvents Often chlorinated solvents (e.g., CCl₄) Water, recyclable solvents (e.g., diethyl carbonate)
Byproducts Stoichiometric amounts of hazardous waste Minimal waste, potential for reagent recycling
Safety High risk due to handling of corrosive Br₂ Significantly improved operator safety
Energy Input Conventional heating, often prolonged Microwave irradiation, photochemistry

Advanced Applications in Targeted Drug Delivery Systems

The unique structure of phenoxyalkyl bromides like 1-(4-bromophenoxy)heptane makes them attractive candidates for components in sophisticated drug delivery systems. The aromatic ring, alkyl chain, and reactive bromine atom can be independently functionalized to create multifunctional nanocarriers for targeted therapy.

Future research in this area focuses on:

Linker Technology: The this compound scaffold can act as a linker molecule, connecting a therapeutic agent to a targeting moiety. The bromine atom can be substituted via nucleophilic reactions to attach drugs, while the phenoxy ring can be modified to conjugate with molecules that recognize specific cell surface receptors, such as those overexpressed on cancer cells. nih.gov

pH-Responsive Systems: By incorporating pH-sensitive functional groups, nanoparticles derived from phenoxyalkyl bromides could be designed to release their drug payload specifically within the acidic microenvironment of tumors. nih.govnih.gov This targeted release minimizes systemic toxicity and enhances therapeutic efficacy at the disease site. nih.gov

Self-Assembling Nanoparticles: The amphiphilic nature that can be imparted to derivatives of this compound (hydrophobic heptyl chain and a potentially functionalized hydrophilic head) could enable their self-assembly into micelles or vesicles. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. biorxiv.org

Multifunctional Platforms: Researchers are exploring the development of "theranostic" systems that combine therapeutic and diagnostic capabilities. Phenoxyalkyl bromide derivatives could be co-loaded with both a drug and an imaging agent, allowing for real-time monitoring of drug distribution and therapeutic response.

Table 2: Potential Roles of this compound Moiety in Drug Delivery

Structural Component Potential Function in Drug Delivery System Research Goal
4-Bromophenyl Group Site for attaching targeting ligands or imaging agents. Achieve cell-specific targeting and diagnostic capability.
Heptane (B126788) Chain Hydrophobic core for drug encapsulation; spacer arm. Improve drug loading capacity and control release kinetics. biorxiv.org
Ether Linkage Stable chemical connection within the delivery vehicle. Ensure the integrity of the nanocarrier during circulation.
Terminal Bromine Reactive handle for covalent drug conjugation. Create stable drug-carrier conjugates.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of phenoxyalkyl bromides and their derivatives is well-suited for modernization through flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. europa.eu

Key areas of development include:

Enhanced Safety and Control: Many bromination reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, mitigating the risk of thermal runaways. europa.eu This precise temperature control leads to higher selectivity and fewer side products.

Automation and Optimization: Automated flow chemistry platforms enable chemists to program and execute a series of experiments with varying parameters (e.g., temperature, flow rate, reagent concentration) to rapidly optimize reaction conditions. europa.euscribd.com This accelerates the discovery of efficient synthetic routes for new phenoxyalkyl bromide derivatives.

Telescoped Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. mpg.de For example, the synthesis of a phenoxyalkyl ether followed immediately by its bromination could be performed in a continuous sequence, significantly reducing synthesis time and waste. uc.pt

Digitalization of Synthesis: The integration of software and machine learning algorithms with automated flow systems can lead to "smart" synthesizers. scribd.com These platforms could potentially predict optimal reaction pathways and conditions, enabling the on-demand synthesis of specific target molecules with minimal human intervention. scribd.com

Expanding the Scope of Biological and Materials Applications

The versatile structure of phenoxyalkyl bromides opens doors to applications beyond drug delivery, extending into materials science and agrochemicals. The ability to precisely tune the molecule's properties by modifying its constituent parts is a key driver of this expansion.

Emerging applications include:

Liquid Crystals and Polymers: The rigid aromatic core combined with the flexible alkyl chain is a common feature in liquid crystal molecules. By varying the length of the alkyl chain (e.g., using heptane) and functionalizing the aromatic ring, new liquid crystalline materials with specific phase behaviors and optical properties could be designed. Furthermore, the bromine atom serves as an excellent initiation site for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with a phenoxyalkyl side chain. rsc.org

Medicinal Chemistry Scaffolds: The phenoxyalkyl motif is present in numerous biologically active compounds. The this compound structure can serve as a starting point for the synthesis of new drug candidates. The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of compounds for biological screening.

Agrochemicals: Phenoxy-based compounds have a long history of use as herbicides and pesticides. Research into new phenoxyalkyl bromide derivatives could lead to the development of more potent and selective agrochemicals. The lipophilic heptyl chain can enhance the compound's ability to penetrate the waxy cuticle of plants or insects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.